Superior Selectivity Index vs. Cisplatin in Bladder Cancer: Direct Head-to-Head Comparison
In a direct head-to-head comparison against cisplatin, the standard-of-care chemotherapeutic for bladder cancer, Bozepinib demonstrated a dramatically superior selectivity index (SI) in both low-grade (RT4) and high-grade (T24) bladder cancer cell lines. Bozepinib exhibited SI values of 19.7 and 25.7 for RT4 and T24 cells, respectively, whereas cisplatin showed an SI of only 1.7 against the T24 cell line [1]. This 11.6-fold to 15.1-fold improvement in selectivity indicates a substantially wider therapeutic window in vitro, suggesting that Bozepinib may achieve cancer cell killing at concentrations that spare normal fibroblasts to a far greater extent than cisplatin.
| Evidence Dimension | Selectivity Index (SI = IC₅₀ in normal MRC-5 fibroblasts / IC₅₀ in cancer cells) |
|---|---|
| Target Compound Data | SI = 19.7 (RT4 cells); SI = 25.7 (T24 cells) |
| Comparator Or Baseline | Cisplatin: SI = 1.7 (T24 cells) |
| Quantified Difference | Bozepinib SI is 11.6-fold to 15.1-fold higher than cisplatin |
| Conditions | Bladder cancer cell lines RT4 (grade 1) and T24 (grade 3); normal human fibroblast MRC-5 cells; MTT assay |
Why This Matters
For researchers evaluating compounds for bladder cancer or purinergic signaling studies, Bozepinib's superior selectivity index translates to a wider experimental window between cancer cell cytotoxicity and normal cell toxicity, reducing confounding off-target effects in preclinical models.
- [1] da Silva AC, Scholl JN, de Fraga Dias A, et al. Preclinical evaluation of bozepinib in bladder cancer cell lines: modulation of the NPP1 enzyme. Purinergic Signal. 2023;21(1):39-50. DOI: 10.1007/s11302-023-09975-6. PMID: 37906424. View Source
